(E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c17-10-13-12-5-1-2-6-14(12)21-16(13)18-15(19)8-7-11-4-3-9-20-11/h3-4,7-9H,1-2,5-6H2,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCHSRGSHWGUIX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis Pathways
The synthesis of (E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide typically involves several key steps:
- Starting Materials : The compound is synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and thiophenes through various chemical reactions including cyclization and condensation reactions.
- Synthetic Methods : Methods such as Knoevenagel condensation have been utilized to form the acrylamide linkage. The efficiency of these pathways often depends on the regioselectivity of the reactions and the choice of solvents and catalysts used during synthesis .
Antitumor Activity
One of the most prominent applications of this compound is its antitumor activity :
- In Vitro Studies : Various studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The synthesized compounds showed high inhibitory effects when screened for their antiproliferative activity .
Dual Inhibition Potential
Recent research has explored the potential of this compound as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2):
- Binding Affinity : Molecular docking studies have shown that this compound demonstrates high selectivity and affinity for the active sites of EGFR/HER2. The presence of the cyano group and nitrogen atoms in the structure enhances its interaction with these receptors .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory properties :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, structural features, and biological activities.
Structural Analogues and Their Key Features
Physicochemical Properties
Research Findings and Implications
- Structural Flexibility : The tetrahydrobenzo[b]thiophene core allows diverse substitutions (e.g., fluorobenzamide for kinase inhibition, hydrazine-carboxamide for enzyme targeting), highlighting its versatility .
- Activity Trends: Electron-withdrawing groups (e.g., cyano) enhance stability, while conjugated systems (e.g., acrylamide) improve target engagement .
- Synthetic Challenges : Steric hindrance in bulkier derivatives (e.g., pyrazolo-pyridines) may reduce yields compared to simpler acrylamides .
Q & A
Q. What are the key synthetic routes for (E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like the tetrahydrobenzo[b]thiophene core and acrylamide coupling. Key steps include:
- Cyano-substituted tetrahydrobenzo[b]thiophene synthesis : Cyclocondensation of cyclohexanone derivatives with sulfur-containing reagents (e.g., Lawesson’s reagent) under reflux conditions.
- Acrylamide coupling : Reaction of the thiophene-2-carboxaldehyde derivative with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the (E)-configured acrylamide .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), and pH control (neutral to slightly basic) are critical for minimizing side reactions and ensuring >70% yield. Purification via column chromatography or HPLC is standard .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR are used to confirm the acrylamide’s (E)-stereochemistry (e.g., coupling constants for trans double bonds) and substituent positions on the heterocyclic cores .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at 397.45 matches theoretical) and fragmentation patterns .
- HPLC : Ensures >95% purity post-synthesis, using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability across assays)?
Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or compound solubility. Strategies include:
- Standardized solubility protocols : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
- Comparative assays : Parallel testing in multiple cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity.
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing thiophene with furan) to identify critical functional groups .
Q. What experimental design considerations are critical for studying the compound’s mechanism of action?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or inflammatory mediators (COX-2, TNF-α). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- In vitro assays : Include time-dependent inhibition studies (e.g., pre-incubation with target enzymes) to assess reversible vs. irreversible binding .
- Metabolic stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to guide in vivo dosing .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acrylamide formation to control stereochemistry .
Methodological Guidance
Q. What strategies improve yield in multi-step syntheses?
- Intermediate trapping : Use TLC monitoring to isolate reactive intermediates (e.g., imine formation) before degradation .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like cyclocondensation .
Q. How can computational tools enhance structure-activity relationship (SAR) studies?
- QSAR modeling : Utilize Gaussian or Schrödinger software to correlate electronic properties (e.g., HOMO/LUMO energies) with anti-inflammatory activity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the cyano group) using Discovery Studio .
Data Contradiction Analysis
Q. Why might biological activity differ between in vitro and in vivo models?
- Bioavailability : Poor solubility or rapid metabolism (e.g., cytochrome P450 oxidation of the thiophene ring) may reduce efficacy in vivo .
- Off-target effects : Screen against panels of receptors (e.g., CEREP’s SafetyScreen44) to identify confounding interactions .
Tables for Key Comparisons
Q. Table 1: Impact of Substituents on Biological Activity
| Derivative Structure | Target IC (µM) | Key Functional Groups |
|---|---|---|
| Thiophene-2-yl acrylamide | 1.2 ± 0.3 (COX-2) | Cyano, thiophene |
| Furyl-substituted analog | 5.8 ± 1.1 (COX-2) | Cyano, furan |
| Chlorophenyl variant | 0.9 ± 0.2 (TNF-α) | Chloro, acrylamide |
Q. Table 2: Optimization of Reaction Conditions
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cyclocondensation | 80°C, toluene, 6 hrs | 75% → 88% |
| Acrylamide coupling | 0°C, DMF, triethylamine | 60% → 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
